molecular formula C21H22N6O5 B14633430 (S)-2-(4-(((2,4-Diaminoquinazolin-6-yl)amino)methyl)benzamido)pentanedioic acid

(S)-2-(4-(((2,4-Diaminoquinazolin-6-yl)amino)methyl)benzamido)pentanedioic acid

Cat. No.: B14633430
M. Wt: 438.4 g/mol
InChI Key: SSPKJOYJIAOUSU-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(4-(((2,4-Diaminoquinazolin-6-yl)amino)methyl)benzamido)pentanedioic acid is a synthetic antifolate compound designed to inhibit folate-dependent enzymes such as dihydrofolate reductase (DHFR). Structurally, it features a quinazoline core substituted with a 2,4-diamino group, a benzamido linker, and a pentanedioic acid (glutamic acid) moiety. This architecture mimics natural folates, enabling competitive inhibition of DHFR, a critical enzyme in nucleotide synthesis .

Key structural attributes:

  • Quinazoline core: A bicyclic system with two nitrogen atoms at positions 1 and 3, distinguishing it from pteridine-based antifolates like methotrexate (MTX) .
  • Diamino groups: The 2,4-diamino substitution on quinazoline enhances binding to DHFR’s active site, analogous to the 2,4-diaminopteridine group in MTX .
  • Glutamic acid tail: Facilitates cellular uptake via folate transporters .

Properties

Molecular Formula

C21H22N6O5

Molecular Weight

438.4 g/mol

IUPAC Name

(2S)-2-[[4-[[(2,4-diaminoquinazolin-6-yl)amino]methyl]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C21H22N6O5/c22-18-14-9-13(5-6-15(14)26-21(23)27-18)24-10-11-1-3-12(4-2-11)19(30)25-16(20(31)32)7-8-17(28)29/h1-6,9,16,24H,7-8,10H2,(H,25,30)(H,28,29)(H,31,32)(H4,22,23,26,27)/t16-/m0/s1

InChI Key

SSPKJOYJIAOUSU-INIZCTEOSA-N

Isomeric SMILES

C1=CC(=CC=C1CNC2=CC3=C(C=C2)N=C(N=C3N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1=CC(=CC=C1CNC2=CC3=C(C=C2)N=C(N=C3N)N)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-(((2,4-Diaminoquinazolin-6-yl)amino)methyl)benzamido)pentanedioic acid typically involves multiple steps, including the formation of the quinazoline core, the introduction of amino groups, and the coupling with benzamido and pentanedioic acid moieties. Common reagents used in these reactions include amines, carboxylic acids, and coupling agents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-(((2,4-Diaminoquinazolin-6-yl)amino)methyl)benzamido)pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro groups.

    Reduction: Reduction of nitro groups back to amino groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of amino groups would yield nitro derivatives, while reduction would regenerate the original amino groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinazoline derivatives.

    Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(4-(((2,4-Diaminoquinazolin-6-yl)amino)methyl)benzamido)pentanedioic acid would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme and prevent its normal function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Comparisons

The compound’s quinazoline core differentiates it from pteridine-based antifolates. Below is a structural comparison with key analogs:

Compound Core Structure Substituents Target Enzyme Key References
Target Compound Quinazoline 2,4-Diamino, benzamido linker, glutamic acid DHFR
Methotrexate (MTX) Pteridine 2,4-Diamino, methylamino linker, glutamic acid DHFR
Dihydrofolic Acid Pteridine 2-Amino-4-oxo, reduced pteridine, glutamic acid DHFR (substrate)
Raltitrexed Quinazoline Methylamino-thiophene linker, glutamic acid Thymidylate synthase

Key Observations :

  • Quinazoline vs.
  • Linker Modifications: The benzamido linker in the target compound differs from MTX’s methylamino bridge, which could alter binding kinetics .

Pharmacological and Toxicological Profiles

Compound DHFR Inhibition (Relative Potency) Toxicity Clinical Use Metabolism
Target Compound Moderate (inferred) Unknown (predicted lower than MTX) Preclinical (anticancer/antimicrobial) Likely hepatic oxidation
Methotrexate High High (myelosuppression, hepatotoxicity) Cancer, autoimmune diseases Polyglutamylation, hydroxylation
Dihydrofolic Acid None (substrate) Non-toxic N/A Reduced to tetrahydrofolate
Pyrimethamine Moderate Low Antimalarial Hepatic CYP450

Key Findings :

  • Toxicity : MTX’s high toxicity is linked to its strong human DHFR inhibition and polyglutamylation, which prolongs intracellular retention . The target compound’s quinazoline core may reduce affinity for human DHFR, mitigating toxicity .
  • Resistance : Quinazoline derivatives may bypass resistance mechanisms associated with MTX, such as reduced folate carrier (RFC) mutations, due to alternative transport pathways .

Research and Clinical Implications

  • Antimicrobial Applications : Structural similarity to trimethoprim (a bacterial DHFR inhibitor) indicates possible use against antibiotic-resistant pathogens .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-2-(4-(((2,4-Diaminoquinazolin-6-yl)amino)methyl)benzamido)pentanedioic acid?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation. Key steps include:

Activation of the carboxylic acid group in the benzamido precursor using DCC and NHS (N-hydroxysuccinimide) .

Nucleophilic substitution or reductive amination to introduce the 2,4-diaminoquinazolin-6-yl moiety .

Final purification via column chromatography (silica gel, methanol/chloroform gradient) or recrystallization from ethanol/water mixtures .

  • Critical Parameters : Reaction pH (6.5–7.5), temperature (20–25°C for amidation), and inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. What precautions are necessary when handling this compound in laboratory settings?

  • Safety Protocols :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing or handling powders to avoid inhalation .
  • Storage : Store at –20°C in airtight, light-resistant containers under nitrogen to prevent degradation .
  • Spill Management : Neutralize spills with 10% sodium bicarbonate, followed by absorption with vermiculite .
    • Hazard Notes : The compound may cause skin/eye irritation (H315, H319) and respiratory discomfort (H335) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data across studies?

  • Analysis Framework :

Batch Variability : Compare synthesis protocols (e.g., purity ≥95% via HPLC ) and storage conditions (e.g., degradation products in aqueous solutions ).

Structural Confirmation : Use NMR (¹H/¹³C) and HRMS to verify the absence of regioisomers or enantiomeric impurities .

Assay Conditions : Standardize cell-based assays (e.g., pH 7.4 buffer, 37°C incubation) and validate with positive controls (e.g., known folate inhibitors) .

  • Case Study : Inconsistent IC₅₀ values in enzymatic assays may arise from residual DMSO (>0.1% v/v) interfering with protein-ligand interactions .

Q. What strategies optimize the pharmacokinetic properties of this compound for in vivo studies?

  • Formulation Design :

  • Solubility Enhancement : Prepare stock solutions in DMSO (≤50 mg/mL) and dilute in saline containing 30% PEG300 and 5% Tween-80 .
  • Dosing Regimen : For murine models, administer intraperitoneally at 10 mg/kg (20 g body weight, 100 µL volume) with bioavailability monitored via LC-MS/MS .
    • Metabolic Stability : Pre-screen hepatic microsomal stability (e.g., rat liver microsomes, NADPH cofactor) to identify metabolic hotspots (e.g., quinazoline ring oxidation) .

Q. How to design a toxicity profiling study for this compound?

  • Tiered Approach :

In Vitro : Assess cytotoxicity (MTT assay in HEK293 or HepG2 cells) and genotoxicity (Ames test ± S9 metabolic activation) .

In Vivo : Conduct acute toxicity (OECD 423) with dose escalation (10–100 mg/kg) and histopathology of liver/kidney tissues .

  • Risk Mitigation : Monitor for nephrotoxicity biomarkers (e.g., serum creatinine, BUN) and adjust dosing intervals .

Q. What experimental designs are robust for studying structure-activity relationships (SAR) of analogs?

  • Split-Plot Design :

  • Main Plot : Vary the quinazoline substituents (e.g., 2,4-diamino vs. 4-oxo groups) .
  • Sub-Plot : Modify the benzamido linker (e.g., methylene vs. ethylene spacers) .
  • Replicates : Use ≥4 biological replicates per group and randomize plate layouts to minimize batch effects .
    • Data Interpretation : Apply multivariate ANOVA to isolate contributions of individual structural motifs to binding affinity .

Q. What validation frameworks ensure reproducibility in mechanistic studies?

  • Guiding Principles :

Theoretical Alignment : Link findings to folate metabolism pathways (e.g., DHFR inhibition) or quinazoline-mediated kinase modulation .

Orthogonal Assays : Confirm target engagement via SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .

  • Documentation : Pre-register protocols on platforms like Open Science Framework to reduce bias .

Q. How to investigate the compound’s mechanism of action using computational and experimental tools?

  • Integrated Workflow :

Docking Simulations : Use AutoDock Vina to model interactions with DHFR (PDB: 1U72) or EGFR (PDB: 1M17) .

Mutagenesis : Validate predicted binding residues (e.g., Asp27 in DHFR) via site-directed mutagenesis and enzyme kinetics .

Transcriptomics : Perform RNA-seq on treated cells to identify downstream pathways (e.g., MAPK/STAT3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.